molecular formula C8H6F4O B1371425 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol CAS No. 81577-10-8

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

Cat. No.: B1371425
CAS No.: 81577-10-8
M. Wt: 194.13 g/mol
InChI Key: VFXAHGNGZGBILK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is an organic compound characterized by the presence of both trifluoromethyl and fluorophenyl groups. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the hydrogenation of trifluoroacetophenone derivatives. This process is catalyzed by palladium on activated charcoal, with tertiary aliphatic amines like triethylamine serving as co-catalysts .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include trifluoroacetophenone, trifluoromethyl phenyl ketone, and various substituted phenyl derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: This compound is employed in studies involving protein folding and interactions due to its ability to act as a denaturant.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs that target specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol exerts its effects involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as alcohol dehydrogenase by forming hydrogen bonds with active site residues. Additionally, its trifluoromethyl group enhances its binding affinity to certain receptors, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. This dual functionality makes it particularly valuable in applications requiring high reactivity and specificity .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXAHGNGZGBILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631336
Record name 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81577-10-8
Record name 3-Fluoro-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81577-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Reference Example 8-12, by use of 3-fluorobenzaldehyde (500 mg, 4.03 mmol), (trifluoromethyl)trimethylsilane (715 μL, 4.83 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 403 μL, 0.403 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 3 hours. Thus, 1-fluoro-3-(2,2,2-trifluoro-1-hydroxyethyl)benzene (Compound DA) (942 mg, yield: quantitative) was obtained.
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500 mg
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715 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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